REACTION_CXSMILES
|
O.[N:2]([O-:4])=O.[Na+].[C:6]([O:12][CH3:13])(=[O:11])[CH2:7][C:8]([CH3:10])=[O:9].S(OC)(O[CH3:18])(=O)=O>CO>[O:9]=[C:8]([CH3:10])[C:7](=[N:2][O:4][CH3:18])[C:6]([O:12][CH3:13])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
|
Name
|
4
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-sulfuric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under ice-cooling
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction mixture was maintained at 5°-8° C
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred within this temperature range for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
Then, it was extracted twice with 300 ml portions of ethyl acetate
|
Type
|
WASH
|
Details
|
washed twice with a standard aqueous solution of sodium chloride
|
Type
|
EXTRACTION
|
Details
|
the methyl 3-oxo-2-hydroxyiminobutyrate was extracted from the ethyl acetate layer
|
Type
|
CUSTOM
|
Details
|
previously obtained (3 times)
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
It was then extracted twice with 300 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The ethyl acetate layer was distilled off
|
Type
|
TEMPERATURE
|
Details
|
the residue is cooled with ice, whereupon it
|
Type
|
FILTRATION
|
Details
|
This solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with a small amount of water
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(C(=O)OC)=NOC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |